7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
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Description
“7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one” is a chemical compound with the CAS Number: 55579-90-3 . It has a molecular weight of 196.63 .
Physical and Chemical Properties The compound is a colorless to yellow liquid . It has a boiling point of 98-122 C / 5mm . The compound should be stored at 0-8C .
Safety Information For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application Summary : The compound is used as a scaffold in the development of new drugs . It has been found to have potential in various pharmacological activities .
- Methods of Application : The compound is modified with various functional groups at different positions to enhance its activity . For example, halo groups at the 7 and 8 positions of the ring have been found to yield active compounds .
- Results or Outcomes : The compound has shown potential in antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and as KATP channel activators and AMPA receptor modulators .
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Scientific Field: Organic Chemistry
- Application Summary : The compound is used as a catalyst in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives .
- Methods of Application : The compound, specifically N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), is used as a catalyst in a one-pot multi-component reaction (MCR) in water .
- Results or Outcomes : The reaction successfully synthesizes the desired derivatives .
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Scientific Field: Drug Development
- Application Summary : The compound is used as an intermediate in the synthesis of Tolvaptan , an orally active nonpeptide arginine vasopressin V2 receptor antagonist .
- Methods of Application : The compound is used in the chemical synthesis process of Tolvaptan .
- Results or Outcomes : The successful synthesis of Tolvaptan, which is used in the treatment of hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .
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Scientific Field: Medicinal Chemistry
- Application Summary : The compound has been used in the synthesis of a new derivative, 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide .
- Methods of Application : The compound is chemically modified to create the new derivative .
- Results or Outcomes : The new derivative has shown high binding affinities at the AMPA receptor, making it one of the most active benzothiadiazine-derived positive allosteric modulators of AMPA-PAMs in vitro .
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Scientific Field: Organic Chemistry
- Application Summary : The compound is used as a catalyst in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives .
- Methods of Application : The compound, specifically N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), is used as a catalyst in a one-pot multi-component reaction (MCR) in water .
- Results or Outcomes : The reaction successfully synthesizes the desired derivatives .
-
Scientific Field: Medicinal Chemistry
- Application Summary : The compound has been used in the synthesis of a new derivative, mono-, di-, and trialkyl-substituted 7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides .
- Methods of Application : The compound is chemically modified to create the new derivative .
- Results or Outcomes : The new derivative has shown high binding affinities at the AMPA receptor, making it one of the most active benzothiadiazine-derived positive allosteric modulators of AMPA-PAMs in vitro .
properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-1-benzoxepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNUBBODNFTNPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)Cl)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408227 |
Source
|
Record name | 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one | |
CAS RN |
55579-90-3 |
Source
|
Record name | 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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